N-(3-butoxypropyl)-4-phenoxybutanamide
Description
N-(3-butoxypropyl)-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the 4-position and a 3-butoxypropyl moiety attached to the nitrogen atom.
Properties
IUPAC Name |
N-(3-butoxypropyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-2-3-13-20-14-8-12-18-17(19)11-7-15-21-16-9-5-4-6-10-16/h4-6,9-10H,2-3,7-8,11-15H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPUOZDFTAHVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-4-phenoxybutanamide typically involves the reaction of 3-butoxypropylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the butoxypropyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-butoxypropyl)-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxypropyl group may enhance its lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets within proteins. The phenoxybutanamide group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural similarities with other phenoxy-substituted butanamides, such as 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide (referred to as Compound A in this analysis) . Below is a systematic comparison based on molecular features, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison
*LogP values calculated using fragment-based methods (e.g., XLogP3).
Key Findings:
The 3-butoxypropyl group in the target compound provides moderate hydrophobicity, balancing solubility and bioavailability.
The absence of such groups in this compound implies a different mechanism of action, possibly favoring non-covalent interactions like hydrogen bonding.
Bioactivity Implications: Compound A’s nitro group is associated with antimicrobial and herbicidal activities in analogous structures, whereas the simpler phenoxy-amide scaffold of the target compound aligns with intermediates in prodrug synthesis or mild enzyme modulators.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(3-butoxypropyl)-4-phenoxybutanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where 4-phenoxybutanoyl chloride reacts with 3-butoxypropylamine under anhydrous conditions. Key steps include:
- Reagent Preparation : Generate the acyl chloride using thionyl chloride (SOCl₂) from 4-phenoxybutanoic acid.
- Coupling Reaction : Combine equimolar amounts of the acyl chloride and amine in dichloromethane with a base (e.g., triethylamine) to neutralize HCl.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .
- Characterization : Confirm structure via -NMR (δ 7.3–6.8 ppm for aromatic protons), FT-IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS (M+H⁺ expected at m/z 335.2) .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer :
- Purity Assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) to verify purity ≥98% .
- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis or oxidation. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing the yield of this compound?
- Methodological Answer : Use a factorial design (e.g., 2³ design) to evaluate variables:
- Factors : Reaction temperature (25–60°C), catalyst loading (0–5 mol% DMAP), and solvent polarity (dichloromethane vs. THF).
- Response Surface Analysis : Model interactions to identify optimal conditions. For example, higher temperatures (50°C) and DMAP (3 mol%) in THF may maximize yield (85–90%) .
Q. How can contradictory results in the compound’s bioactivity profiles be systematically resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate bioassay results (e.g., enzyme inhibition, cytotoxicity) using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays).
- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or solvent effects (DMSO concentration ≤0.1%) .
- Theoretical Framework : Reconcile discrepancies by revisiting structure-activity relationship (SAR) models, focusing on the butoxypropyl side chain’s steric effects .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to model solubility parameters (logP ~3.2) and diffusion coefficients in lipid bilayers .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (at B3LYP/6-31G* level) to predict reactive sites for derivatization .
- Validation : Compare computational results with experimental data (e.g., experimental logP via shake-flask method) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
